Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride
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Overview
Description
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride is a chemical compound with the molecular formula C12H13ClF3NO2 and a molecular weight of 295.69 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and methyl acrylate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and an amino group but has a pyridine ring instead of a but-3-enoate structure.
Uniqueness
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both an amino group and a trifluoromethyl group imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C12H13ClF3NO2 |
---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride |
InChI |
InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10(16)7-4-8-2-5-9(6-3-8)12(13,14)15;/h2-7,10H,16H2,1H3;1H |
InChI Key |
UUDUQHBJJVCBRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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